5-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N-(4-ethoxyphenyl)-1H-pyrazole-3-sulfonamide
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Overview
Description
5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a pyrazole ring, and sulfonamide and carbonyl functional groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process generally includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting 3-chlorophenylamine with ethylene glycol in the presence of a catalyst.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting hydrazine with an appropriate diketone.
Coupling Reactions: The piperazine and pyrazole rings are then coupled using a carbonylating agent to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)piperazine
- 1-(4-Chlorophenyl)piperazine
- 1-(2-Chlorophenyl)piperazine
Uniqueness
5-[4-(3-CHLOROPHENYL)PIPERAZINE-1-CARBONYL]-N-(4-ETHOXYPHENYL)-1H-PYRAZOLE-3-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H24ClN5O4S |
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Molecular Weight |
490.0 g/mol |
IUPAC Name |
3-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N-(4-ethoxyphenyl)-1H-pyrazole-5-sulfonamide |
InChI |
InChI=1S/C22H24ClN5O4S/c1-2-32-19-8-6-17(7-9-19)26-33(30,31)21-15-20(24-25-21)22(29)28-12-10-27(11-13-28)18-5-3-4-16(23)14-18/h3-9,14-15,26H,2,10-13H2,1H3,(H,24,25) |
InChI Key |
XLXQQCWOTWFVEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=NN2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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